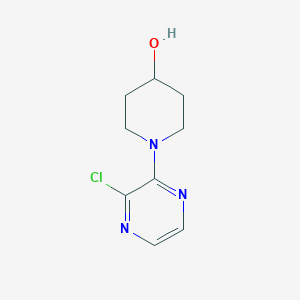

1-(3-Chloropyrazin-2-yl)piperidin-4-ol

Descripción general

Descripción

1-(3-Chloropyrazin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C_9H_12ClN_3O It is a derivative of piperidine and pyrazine, featuring a chloro group at the 3-position of the pyrazine ring and a hydroxyl group at the 4-position of the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Chloropyrazin-2-yl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloropyrazine-2-carboxylic acid with piperidin-4-ol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chloropyrazin-2-yl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can produce reduced forms of the compound, such as 1-(3-Chloropyrazin-2-yl)piperidin-4-yl hydride.

Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(3-Chloropyrazin-2-yl)piperidin-4-ol has several scientific research applications across different fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate the interactions of pyrazine derivatives with biological targets.

Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

Industry: It is utilized in the chemical industry for the synthesis of advanced materials and intermediates.

Mecanismo De Acción

The mechanism by which 1-(3-Chloropyrazin-2-yl)piperidin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific conditions of the study.

Comparación Con Compuestos Similares

1-(3-Chloropyrazin-2-yl)piperidine

1-(3-Chloropyrazin-2-yl)piperidin-4-ylmethanol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Overview

1-(3-Chloropyrazin-2-yl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a phosphodiesterase (PDE) inhibitor. This compound integrates a piperidine ring with a chloropyrazine moiety, which contributes to its pharmacological potential. The molecular formula is CHClNO, and it has a molecular weight of approximately 213.66 g/mol.

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play vital roles in various cellular processes such as signal transduction, cell proliferation, and apoptosis. By inhibiting these enzymes, the compound can potentially enhance the signaling pathways mediated by cyclic nucleotides, leading to various therapeutic effects.

Biological Activity

This compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that compounds with similar piperidine structures have shown antiproliferative effects against various cancer cell lines. The inhibition of PDEs can lead to increased levels of cAMP, which is associated with reduced tumor growth and enhanced apoptosis in cancer cells.

- Neuroprotective Effects : The compound's ability to modulate cyclic nucleotide levels suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial activity, making this compound a candidate for further exploration in this area.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(6-Chloropyrazin-2-yl)piperidin-4-ol | Similar piperidine structure with different chlorine position | Anticancer properties |

| 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | Contains a pyridazine ring instead of pyrazine | Potential neuroprotective effects |

| 2-[4-(3-Chloropyrazin-2-yl)oxypiperidin]quinoline | Combines quinoline with piperidine and pyrazine | Antimicrobial activity |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits PDE enzymes at micromolar concentrations. These findings suggest that it could be developed into a therapeutic agent targeting conditions associated with dysregulated cyclic nucleotide signaling.

- Cell Line Testing : Evaluations on various cancer cell lines indicated that this compound significantly reduces cell viability, suggesting its potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved in its anticancer effects.

- Neuroprotective Assays : Preliminary neuroprotective assays revealed that the compound could mitigate neuronal damage in models of oxidative stress, supporting its potential use in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(3-Chloropyrazin-2-yl)piperidin-4-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between pyrazine and piperidine derivatives. Optimization strategies include:

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) to minimize side reactions like over-chlorination .

- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling efficiency .

- Microwave-Assisted Synthesis : Reducing reaction time and improving regioselectivity (e.g., microwave irradiation at 100–120°C for 30 minutes) .

- Purification : Using column chromatography with gradients of ethyl acetate/hexane to isolate the product from impurities .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key characterization techniques include:

- HPLC/LC-MS : To assess purity (>98%) and detect trace impurities (e.g., unreacted chloropyrazine) .

- NMR Spectroscopy : H and C NMR to confirm the absence of stereoisomers and verify the chloropyrazine-piperidine linkage .

- X-ray Crystallography : For definitive structural confirmation, especially if polymorphic forms are suspected .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste for incineration .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers using chiral HPLC columns (e.g., Chiralpak® IA) and test against biological targets (e.g., kinase enzymes) .

- Docking Studies : Perform molecular docking with proteins (e.g., PI3K or mTOR) to identify binding site preferences for specific stereoisomers .

- SAR Analysis : Compare activity data of enantiomers to establish structure-activity relationships .

Q. What strategies resolve contradictions in solubility and stability data across different experimental conditions?

Methodological Answer:

- pH-Dependent Solubility Studies : Measure solubility in buffers (pH 1–10) to identify optimal conditions for formulation .

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) to assess degradation pathways .

- Counterion Screening : Test hydrochloride or mesylate salts to improve stability in aqueous media .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- QSAR Modeling : Use software like Schrödinger or MOE to predict logP, solubility, and metabolic stability .

- ADMET Prediction : Apply tools like SwissADME to assess absorption, toxicity, and cytochrome P450 interactions .

- Fragment-Based Design : Replace the chloropyrazine moiety with bioisosteres (e.g., pyridazine) to optimize bioavailability .

Propiedades

IUPAC Name |

1-(3-chloropyrazin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-9(12-4-3-11-8)13-5-1-7(14)2-6-13/h3-4,7,14H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOASMJHVAOIYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.